molecular formula C12H8ClNO2 B3238780 4-(3-Chlorophenyl)nicotinic acid CAS No. 141764-18-3

4-(3-Chlorophenyl)nicotinic acid

Cat. No.: B3238780
CAS No.: 141764-18-3
M. Wt: 233.65 g/mol
InChI Key: YDDBDHXEFPKRKK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . Its CAS registry number is 141764-18-3 . As a nicotinic acid derivative, this compound is part of a class of molecules with significant relevance in biochemical research. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biosynthetic precursor to essential cofactors such as nicotinamide adenine dinucleotide (NAD+) . The NAD(P)(H) pool of cofactors is intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life, and also contributes to post-translational protein modifications and second messenger generation . The structural motif of a substituted phenyl ring attached to a nicotinic acid core is common in medicinal chemistry research. Derivatives of nicotinic acid are frequently investigated for their potential to interact with enzymes involved in cellular metabolism and signaling, such as the sirtuin family . The specific placement of the chlorine atom on the 3-position of the phenyl ring in this compound makes it a valuable building block or intermediate for the synthesis and development of more complex molecules for research applications. It is suitable for use in various experimental settings, including as a standard in analytical chemistry or as a precursor in synthetic chemistry programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDBDHXEFPKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692503
Record name 4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-18-3
Record name 4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenyl Nicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(3-chlorophenyl)nicotinic acid reveals several key disconnections. The primary disconnection is at the C-C bond between the pyridine (B92270) ring and the chlorophenyl group. This suggests a cross-coupling reaction as a key step in the forward synthesis, where a halogenated pyridine derivative and a phenylboronic acid (or a similar organometallic reagent) are coupled. Another important disconnection involves the carboxylic acid group, which can be retrosynthetically traced back to a nitrile or an ester functionality, suggesting hydrolysis or oxidation as a final step. youtube.comamazonaws.comyoutube.comyoutube.com

The pyridine ring itself can be disconnected through various strategies, often involving the condensation of dicarbonyl compounds with an ammonia (B1221849) source. baranlab.org This approach allows for the construction of the core heterocyclic structure. Therefore, a plausible retrosynthetic pathway would involve:

Disconnecting the carboxylic acid to an ester or nitrile.

Disconnecting the chlorophenyl group, leading to a 4-halonicotinate or 4-halonicotinonitrile and (3-chlorophenyl)boronic acid.

Disconnecting the pyridine ring into smaller, acyclic precursors.

Established Synthetic Pathways for Nicotinic Acid Derivatives

The synthesis of nicotinic acid and its derivatives is well-established, with several common pathways that can be adapted for the synthesis of this compound. nih.govresearchgate.net

Esterification and Hydrolysis Routes

Esterification of the carboxylic acid group is a common strategy to protect it during subsequent reactions or to improve solubility and handling properties. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. vaia.commasterorganicchemistry.com For instance, nicotinic acid can be converted to its ethyl ester, ethyl nicotinate, by reacting it with ethanol (B145695) and sulfuric acid. jst.go.jp

Conversely, the hydrolysis of a nicotinic acid ester to the corresponding carboxylic acid is a crucial final step in many synthetic routes. This is typically achieved by heating the ester with an aqueous acid or base. vaia.comnih.gov For example, 3-cyanopyridine (B1664610) can be hydrolyzed to nicotinic acid. google.com

A non-catalytic method for producing nicotinic acid esters involves reacting nicotinic acid with a water-immiscible alcohol at reflux temperature, which continuously removes the water byproduct to drive the reaction to completion. google.com

Pyridine Ring Construction Approaches

The construction of the pyridine ring is a fundamental aspect of synthesizing nicotinic acid derivatives. acsgcipr.org Common methods include:

Hantzsch Dihydropyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. baranlab.orgmdpi.com

Condensation of Dicarbonyl Compounds: 1,5-dicarbonyl compounds can condense with ammonia or hydroxylamine (B1172632) to form the pyridine ring. baranlab.org

From Acyclic Precursors: Simpler acyclic molecules can be used to construct the pyridine ring through a series of reactions. For example, the reaction of aldehydes and ketones with ammonia at high temperatures and pressures can yield pyridines. acsgcipr.org

Cycloaddition Reactions: Diels-Alder reactions involving azadienes can be employed to form the six-membered pyridine ring. baranlab.orgnih.gov

Introduction of the Chlorophenyl Moiety

The introduction of the 3-chlorophenyl group at the 4-position of the pyridine ring is a critical step. The most common and effective method for this transformation is the Suzuki cross-coupling reaction. This reaction involves the coupling of a 4-halopyridine derivative (e.g., 4-chloronicotinate or 4-bromonicotinate) with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Other cross-coupling reactions, such as Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent), can also be employed. organic-chemistry.org The choice of reaction depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. The synthesis of 4-arylpyridines has been a subject of significant research. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For Suzuki coupling reactions, a variety of palladium catalysts and ligands can be screened to find the most effective combination. For instance, the use of specific ligands can significantly improve the reaction yield and turnover number of the catalyst. The choice of base is also critical, with common bases including carbonates, phosphates, and hydroxides.

The table below presents a hypothetical optimization of a Suzuki coupling reaction for the synthesis of a 4-arylpyridine derivative, illustrating the effect of different parameters on the reaction yield.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane110885
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF80692
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃DMF1201078

This is a representative table and does not reflect actual experimental data for the specific target compound.

Similarly, for esterification and hydrolysis reactions, optimization of acid/base concentration, temperature, and reaction time can significantly impact the efficiency of the conversion. google.com For example, the hydrolysis of a trichloromethyl pyridine compound to the corresponding chloronicotinic acid can be optimized by adjusting the concentration of sulfuric or phosphoric acid and the reaction temperature. google.com The use of process optimization tools and statistical methods like Design of Experiments (DoE) can aid in systematically improving reaction conditions. nih.gov

Novel Synthetic Approaches and Catalyst Systems

The development of novel synthetic methods and more efficient catalyst systems is an ongoing area of research in organic synthesis. rsc.org For the synthesis of 4-arylpyridines, recent advancements include:

Nanocatalysts: The use of nanocatalysts in multicomponent reactions to synthesize polysubstituted pyridines has gained attention due to their high surface area and catalytic activity. rsc.orgscielo.org.za

Biocatalysis: Enzymatic approaches for the synthesis of nicotinic acid and its derivatives are being explored as a "greener" alternative to traditional chemical methods. frontiersin.orgmdpi.com For instance, nitrilases can be used for the direct hydrolysis of cyanopyridines to nicotinic acids. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to improved yields and purities.

Photocatalysis: Light-induced reactions are emerging as a powerful tool for C-C bond formation, offering mild reaction conditions and unique reactivity.

Novel Ligands and Catalyst Systems: The design and synthesis of new phosphine (B1218219) ligands and other types of ligands continue to improve the efficiency and scope of cross-coupling reactions. mdpi.com For example, biopolymer-based catalysts have been developed for the synthesis of dihydropyridines. mdpi.com

These novel approaches hold the potential to make the synthesis of this compound and other complex pyridine derivatives more efficient, sustainable, and cost-effective.

Functional Group Interconversions on the Nicotinic Acid Core

The nicotinic acid core of this compound possesses two primary functional groups amenable to a variety of interconversions: the carboxylic acid group and the pyridine ring itself. These transformations are crucial for generating a diverse range of derivatives with potentially altered biological activities or material properties.

The carboxylic acid moiety can undergo several classical reactions. Esterification , the conversion of the carboxylic acid to an ester, can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst or by using coupling agents. google.comgoogle.com For instance, refluxing with an alcohol like ethanol or n-butanol can yield the corresponding ethyl or butyl ester. google.com This transformation is often a key step in the synthesis of more complex molecules, such as amides. google.com

Amide formation is another fundamental transformation, typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.govrsc.org Common activating agents include thionyl chloride to form the acid chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These methods allow for the synthesis of a wide array of amides, which are prevalent in biologically active compounds.

The pyridine ring can also be the site of various chemical modifications. Reduction of the pyridine ring of nicotinic acid derivatives can lead to piperidine (B6355638) structures. For example, nicotinic acid can be reduced to nipecotic acid. nih.gov While specific conditions for this compound are not widely reported, similar reductions could be explored.

Decarboxylation , the removal of the carboxyl group, can be achieved under specific conditions, such as heating, sometimes in the presence of a catalyst like copper chromite. nih.gov For pyridine dicarboxylic acids, decarboxylation can occur in high-temperature liquid water. google.comgoogle.com

Furthermore, the pyridine ring can undergo halogenation reactions, although the presence of the deactivating carboxylic acid group and the 3-chlorophenyl substituent will influence the regioselectivity of such reactions. nih.govacs.org

Finally, the chloro-substituent on the phenyl ring opens up possibilities for cross-coupling reactions. While not directly a transformation of the nicotinic acid core, reactions like the Suzuki-Miyaura coupling could be employed if the chlorine atom on the pyridine ring were present, allowing for the introduction of new carbon-carbon bonds. researchgate.netmdpi.comresearchgate.netmdpi.com

A summary of potential functional group interconversions is presented in the table below.

Transformation Reagents and Conditions Product Functional Group Reference
EsterificationAlcohol (e.g., ethanol, butanol), acid catalyst, refluxEster google.comgoogle.com
Amide FormationThionyl chloride, then amine; or Amine, coupling agent (e.g., DCC, EDC)Amide nih.govrsc.org
Reduction of Pyridine Ringe.g., H₂, catalystPiperidine nih.gov
DecarboxylationHeat, catalyst (e.g., copper chromite); or High-temperature waterPyridine nih.govgoogle.comgoogle.com
HalogenationHalogenating agent (e.g., NBS, NCS)Halogenated pyridine nih.govacs.org

Stereochemical Control in Synthesis (If applicable)

While this compound itself is achiral, the introduction of chiral centers can occur during its synthesis or subsequent transformations, leading to stereoisomers with potentially distinct biological activities. For example, the reduction of the pyridine ring or modification of substituents can create stereogenic centers.

The stereoselective synthesis of related compounds highlights the importance of controlling stereochemistry. For instance, the stereoselective action of (R,R)-(+/-)-methyl-4-[2-[2-hydroxy-2-(3-chlorophenyl)ethylamino] propyl]-phenoxyacetic acid has been studied, demonstrating that different stereoisomers can exhibit varying potencies at adrenergic receptors. nih.gov This underscores the necessity of developing synthetic methods that allow for the selective formation of a single desired stereoisomer.

Achieving stereochemical control can be approached in several ways:

Use of Chiral Starting Materials: Employing a chiral precursor that already contains the desired stereochemistry.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.

Resolution of Racemates: Separating a mixture of enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent.

Although specific literature on the stereocontrolled synthesis of this compound derivatives is not abundant, the principles of asymmetric synthesis are broadly applicable. masterorganicchemistry.com For example, if a reduction of the pyridine ring were to be performed, the use of a chiral catalyst could potentially lead to an enantiomerically enriched piperidine derivative. Similarly, if a new chiral center is introduced on a side chain, its configuration could be controlled using established asymmetric methodologies.

The following table outlines general strategies for stereochemical control that could be applied to the synthesis of chiral derivatives of this compound.

Strategy Description Potential Application
Asymmetric HydrogenationReduction of a double bond using a chiral catalyst to produce a single enantiomer.Reduction of the pyridine ring or a side-chain double bond.
Chiral Pool SynthesisUtilization of readily available chiral natural products as starting materials.Synthesis of complex derivatives incorporating a chiral motif.
Diastereoselective ReactionsReactions that favor the formation of one diastereomer over another due to steric or electronic factors.Introduction of a new stereocenter in a molecule that already contains one.
Kinetic ResolutionPreferential reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst.Separation of a racemic mixture of a chiral derivative.

Further research into the development of stereoselective synthetic routes will be crucial for the preparation of enantiomerically pure derivatives of this compound for pharmacological and other applications.

Advanced Molecular Structural Investigations of 4 3 Chlorophenyl Nicotinic Acid

Conformational Analysis in Solution and Solid States

In the solid state , while a specific crystal structure for 4-(3-chlorophenyl)nicotinic acid is not publicly available, analysis of related structures, such as cocrystals of nicotinic acid, provides valuable insights. In such crystalline environments, the conformation is often planar or near-planar, driven by the optimization of intermolecular interactions like hydrogen bonding and π-π stacking within the crystal lattice. It is hypothesized that in the solid state, this compound would adopt a conformation that maximizes these stabilizing interactions, likely resulting in a relatively small dihedral angle between the phenyl and pyridine (B92270) rings.

In solution , the molecule possesses greater conformational flexibility. The preferred conformation will be influenced by the solvent environment. In polar solvents, conformations that expose the polar carboxylic acid and pyridine nitrogen to the solvent may be favored. Conversely, in non-polar solvents, intramolecular interactions might play a more significant role in dictating the preferred geometry. Computational modeling studies on analogous bi-aryl systems suggest that a non-planar (twisted) conformation is generally more stable in the gas phase and in non-polar solvents, as it minimizes steric hindrance between the ortho hydrogens of the two rings.

StatePredicted Dihedral AngleInfluencing Factors
Solid State Small (near-planar)Crystal packing forces, intermolecular hydrogen bonding, π-π stacking
Solution (Polar) Flexible, potentially more extendedSolvent-solute interactions
Solution (Non-polar) TwistedMinimization of intramolecular steric hindrance

Intra- and Intermolecular Interactions

The chemical functionalities within this compound—the carboxylic acid group, the pyridine nitrogen, the aromatic rings, and the chlorine substituent—give rise to a variety of non-covalent interactions that are critical for its structure and function.

Intramolecular interactions are less prominent in this molecule, though a weak intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen could occur in specific conformations, particularly in the gas phase or in non-polar solvents.

Intermolecular interactions , however, are extensive and play a dominant role in the solid state and in biological recognition. rsc.org

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong hydrogen-bonded dimers or chains in the solid state. rsc.org The pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.net

π-π Stacking: The electron-rich aromatic rings (phenyl and pyridine) can engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen from an adjacent molecule.

These interactions are fundamental to the supramolecular assembly of the molecule in the solid state and are key to its recognition by biological targets.

Structural Analysis in Ligand-Target Complexes

The biological effects of nicotinic acid and its derivatives are primarily mediated through their interaction with the G-protein coupled receptor GPR109A (also known as HM74A). nih.govnih.gov While a co-crystal structure of this compound with GPR109A is not available, extensive research on nicotinic acid binding provides a robust framework for understanding how this derivative interacts with the receptor. nih.govnih.gov

Binding Site Conformation in Receptor Interactions

Molecular modeling and mutagenesis studies have identified a number of key amino acid residues within the transmembrane (TMH) helices and extracellular loops (ECL) of GPR109A that are critical for ligand binding. nih.govnih.gov It is within this binding pocket that this compound must adopt a specific conformation to achieve optimal interaction.

It is proposed that the carboxylate group of this compound forms a crucial salt bridge with a positively charged arginine residue (Arg111) in TMH3. nih.gov The pyridine ring is thought to be situated in a pocket formed by residues from TMH2, ECL1, and TMH7, with potential hydrogen bonding between the pyridine nitrogen and residues like Ser178 in ECL2. nih.govnih.gov

The 3-chlorophenyl substituent would project into a sub-pocket of the receptor. The nature of this sub-pocket (hydrophobic or polar) would determine the favorability of this interaction and could contribute to the affinity and selectivity of the compound. The chlorine atom could potentially form specific interactions, such as halogen bonds, with the protein.

Interacting Moiety of LigandKey Interacting Residue(s) in GPR109AType of Interaction
Carboxylate GroupArg111 (TMH3), Arg251 (TMH6), Lys166 (TMH4)Salt Bridge, Hydrogen Bonding
Pyridine RingTrp91 (TMH2/ECL1), Phe276 (TMH7), Tyr284 (TMH7)π-π Stacking, Hydrophobic Interactions
Pyridine NitrogenSer178 (ECL2)Hydrogen Bonding
3-Chlorophenyl GroupResidues in a specific sub-pocketHydrophobic Interactions, Halogen Bonding

Inducible Fit Mechanisms

The binding of a ligand to its receptor is often a dynamic process involving conformational changes in both the ligand and the protein, a phenomenon known as "inducible fit." Upon the initial interaction of this compound with the extracellular loops of GPR109A, it is likely that the receptor undergoes a conformational rearrangement to accommodate the ligand more snugly within the binding pocket.

This process may involve the movement of transmembrane helices relative to one another, optimizing the positions of key interacting residues like Arg111 to form a stable complex. The flexibility of the ligand, particularly the rotation around the phenyl-pyridine bond, allows it to adapt its conformation to the precise geometry of the binding site, thereby maximizing binding affinity. This mutual adaptation is a hallmark of ligand-receptor recognition and is crucial for initiating the downstream signaling cascade.

Theoretical Insights into Tautomeric Forms and Protonation States

Theoretical and computational chemistry provide powerful tools to investigate the electronic structure of molecules, including the relative stabilities of different tautomers and protonation states. nih.govlu.se

For this compound, several tautomeric forms are theoretically possible, primarily involving the migration of the acidic proton from the carboxylic acid group to the pyridine nitrogen. This would result in a zwitterionic form. Computational studies on nicotinic acid itself suggest that in the gas phase and in non-polar solvents, the neutral carboxylic acid form is significantly more stable. southampton.ac.uk In highly polar solvents like water, the zwitterionic form may be present in equilibrium, although the neutral form is generally predominant.

The protonation state of the molecule is highly dependent on the pH of the environment.

At low pH (acidic conditions): Both the carboxylic acid and the pyridine nitrogen are likely to be protonated, resulting in a net positive charge.

At physiological pH (~7.4): The carboxylic acid will be deprotonated (carboxylate), while the pyridine nitrogen may exist in equilibrium between its neutral and protonated forms, though it is predominantly neutral. This results in a net negative charge on the molecule.

At high pH (basic conditions): The carboxylic acid will be deprotonated, and the pyridine nitrogen will be in its neutral form.

Understanding these protonation and tautomeric states is critical, as the charge and hydrogen bonding capacity of the molecule directly impact its solubility, membrane permeability, and interaction with its biological target. For instance, the negatively charged carboxylate at physiological pH is essential for the ionic interaction with Arg111 in the GPR109A binding site. nih.gov

StateDominant SpeciesNet Charge
Low pH Protonated carboxylic acid, Protonated pyridinePositive
Physiological pH Deprotonated carboxylate, Neutral pyridineNegative
High pH Deprotonated carboxylate, Neutral pyridineNegative

Mechanistic Elucidation at the Molecular and Cellular Levels for 4 3 Chlorophenyl Nicotinic Acid

Identification and Characterization of Primary Molecular Targets

Research into the molecular interactions of 4-(3-chlorophenyl)nicotinic acid has identified several primary targets, primarily centered around its structural relationship to nicotinic acid (niacin). The primary molecular targets are believed to be enzymes and receptors involved in lipid metabolism and cellular signaling.

One of the key targets is the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is a known receptor for nicotinic acid. nih.gov This receptor is predominantly expressed in adipocytes and immune cells like Langerhans cells and macrophages. nih.gov The activation of GPR109A by nicotinic acid and its derivatives is central to their effects on lipid levels. nih.govnih.gov

Additionally, enzymes involved in cholesterol and triglyceride synthesis are considered primary targets. Nicotinic acid has been shown to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. wikipedia.orgnih.gov It also affects the degradation of apolipoprotein B (ApoB), a crucial component of LDL and VLDL. nih.gov

Furthermore, studies have investigated the interaction of nicotinic acid derivatives with cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While nicotinic acid itself is not a potent inhibitor, certain derivatives have shown inhibitory activity, suggesting that this class of compounds can interact with the active sites of these enzymes. nih.gov Cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, have also been identified as targets, with nicotinic acid and its amide form showing inhibitory effects. nih.gov

Ligand-Receptor Interaction Dynamics

Orthosteric and Allosteric Binding Site Analysis

The interaction of this compound with its molecular targets can occur at either orthosteric or allosteric binding sites. The orthosteric site is the primary binding location for the endogenous ligand, while allosteric sites are topographically distinct and modulate the receptor's function upon binding. nih.govfrontiersin.org

For GPR109A, nicotinic acid and its analogs are believed to bind to the orthosteric site. nih.gov However, the concept of allosteric modulation is highly relevant for other receptors that may be affected by this compound class. For instance, allosteric modulators for the cannabinoid type-1 (CB1) receptor have been developed from scaffolds that share some structural similarities with nicotinic acid derivatives. nih.gov

The distinction between orthosteric and allosteric binding is crucial as it can lead to different functional outcomes. Allosteric modulators can fine-tune the receptor's response to its natural ligand, offering a more nuanced approach to therapeutic intervention compared to simple activation or inhibition at the orthosteric site. nih.govnih.gov Some ligands can even act as "bitopic" ligands, interacting with both the orthosteric and an allosteric site simultaneously. nih.gov

Key Residues and Recognition Motifs

The binding of nicotinic acid derivatives to their target proteins is dictated by specific interactions with key amino acid residues within the binding pocket. For the interaction of nicotinamide (B372718) derivatives with acetylcholinesterase, molecular docking studies have highlighted the importance of interactions with residues such as Tyr337 and Tyr124 in the active site. nih.gov These interactions are critical for the inhibitory potency of the compounds. nih.gov

In the context of G protein-coupled receptors, the binding of allosteric modulators can involve interactions with residues in the extracellular loops. For example, the EDGE motif in the second extracellular loop of muscarinic receptors is a critical recognition site for certain allosteric modulators. nih.gov While specific residues for this compound binding to GPR109A are not detailed in the provided information, it is expected that the carboxylic acid moiety of the nicotinic acid core plays a significant role in forming hydrogen bonds and electrostatic interactions within the binding pocket, a common feature for this class of ligands.

Downstream Signaling Cascade Modulation

Activation of the GPR109A receptor by ligands like nicotinic acid initiates a cascade of intracellular signaling events. GPR109A is a Gi protein-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels affects the activity of protein kinase A (PKA), a key enzyme in various metabolic pathways. nih.gov

The modulation of these signaling pathways has several downstream consequences. In adipocytes, the inhibition of PKA leads to decreased lipolysis, reducing the release of free fatty acids into the bloodstream. nih.gov This is a primary mechanism by which nicotinic acid lowers triglyceride levels.

Furthermore, nicotinic acid has been shown to modulate other signaling pathways, including the Akt/mTOR pathway. In pancreatic β-cells, activation of GPR109A has an anti-inflammatory effect by inhibiting this pathway. nih.gov Nicotinic acid can also influence gene expression by affecting transcription factors like FOXO1. nih.gov In PC12 chromaffin cells, nicotinic stimulation can activate different signal transduction pathways leading to either catecholamine secretion or transcription of chromogranin A, involving calcium-calmodulin-dependent protein kinase and protein kinase C. researchgate.net

Enzyme Active Site Interactions and Catalytic Inhibition

This compound, as a derivative of nicotinic acid, is expected to interact with and potentially inhibit various enzymes. Studies on nicotinic acid and its amide have demonstrated inhibitory effects on several cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP2E1. nih.gov The mechanism of inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron in the active site of these enzymes. nih.gov

In the case of cholinesterases, nicotinamide derivatives have been shown to be reversible inhibitors of both AChE and BChE. nih.gov The inhibition constants (Ki) are in the micromolar range, indicating a moderate potency. nih.gov The interactions within the active site gorge, particularly with key tyrosine residues, are crucial for this inhibitory activity. nih.gov

Nicotinic acid also inhibits hepatocyte diacylglycerol acyltransferase-2 (DGAT2), which is a critical enzyme in the final step of triglyceride synthesis. drugbank.com This inhibition reduces the availability of triglycerides for the formation of VLDL. drugbank.com

Cellular Response Induction and Phenotypic Changes

The molecular interactions and signaling pathway modulations initiated by this compound ultimately lead to a range of cellular responses and phenotypic changes.

A primary cellular response is the reduction of lipolysis in adipocytes, leading to lower plasma levels of free fatty acids. nih.gov This, in turn, affects hepatic lipid metabolism, resulting in decreased synthesis of VLDL and LDL cholesterol and an increase in HDL cholesterol. wikipedia.orgnih.gov

In immune cells, the activation of GPR109A can have anti-inflammatory effects. nih.gov For example, in colonic macrophages and dendritic cells, GPR109A signaling promotes an anti-inflammatory phenotype and induces the differentiation of regulatory T cells. nih.gov In pancreatic β-cells, nicotinic acid receptor activation inhibits the production of inflammatory cytokines. nih.gov

Studies on differentiated SH-SY5Y cells, a model for neuronal cells, have shown that nicotinic acid can have neuroprotective effects. It has been found to attenuate amyloid β-induced cytotoxicity by preserving mitochondrial function and inhibiting the mitochondrial pathway of apoptosis. nih.gov

Furthermore, genetic variations can influence the cellular response to nicotinic acid. Variants in the ACMSD gene, which is involved in niacin metabolism, can affect the levels of niacin metabolites and are associated with an increased risk of cardiovascular events in individuals with high niacin intake. geneticlifehacks.com

Interactive Data Table: Summary of Molecular Interactions

TargetInteraction TypeKey Residues/MotifsDownstream Effect
GPR109AOrthosteric Agonism-Inhibition of adenylyl cyclase, decreased cAMP
AcetylcholinesteraseReversible InhibitionTyr337, Tyr124Inhibition of acetylcholine (B1216132) hydrolysis
ButyrylcholinesteraseReversible Inhibition-Inhibition of butyrylcholine (B1668140) hydrolysis
CYP2D6InhibitionPyridine nitrogen coordination with heme ironAltered drug metabolism
CYP3A4InhibitionPyridine nitrogen coordination with heme ironAltered drug metabolism
CYP2E1InhibitionPyridine nitrogen coordination with heme ironAltered drug metabolism
DGAT2Inhibition-Decreased triglyceride synthesis

Computational Chemistry and Molecular Modeling Studies of 4 3 Chlorophenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a molecule's geometry, electronic structure, and reactivity.

Electronic Structure and Reactivity Parameters

The electronic structure of 4-(3-Chlorophenyl)nicotinic acid can be extensively studied using methods like Density Functional Theory (DFT). A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more likely to be chemically reactive. nih.gov

For this compound, the presence of the electron-withdrawing chlorine atom on the phenyl ring and the nitrogen atom in the pyridine (B92270) ring would significantly influence the electron distribution and, consequently, the HOMO and LUMO energies. Theoretical calculations, often performed using basis sets like 6-31G(d,p) or 6-311G+(d), can provide precise values for these parameters. epstem.netaimspress.com These calculations also allow for the determination of other reactivity descriptors, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactive nature.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

ParameterDescriptionPredicted Trend
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered by the electron-withdrawing groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered, potentially to a greater extent than HOMO.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.Potentially narrowed, suggesting increased reactivity.
Electronegativity (χ) A measure of the ability of an atom or molecule to attract electrons.Increased due to the presence of electronegative atoms.
Chemical Hardness (η) Resistance to change in electron distribution.Influenced by the HOMO-LUMO gap.
Chemical Softness (S) The reciprocal of chemical hardness; a measure of reactivity.Potentially increased.

This table is illustrative and presents expected trends based on the molecular structure. Actual values would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. aimspress.com The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show regions of high electron density around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and areas around the carbon atoms adjacent to the electronegative atoms would exhibit a positive potential, marking them as likely targets for nucleophiles.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov

Binding Poses and Interaction Networks

Docking simulations would involve placing this compound into the active site of a target protein and exploring various possible binding poses. The output of a docking simulation provides a set of possible conformations of the ligand within the binding pocket. These poses are then analyzed to identify the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the carboxylic acid group of the molecule could act as a hydrogen bond donor and acceptor, while the phenyl and pyridine rings could engage in hydrophobic and pi-pi stacking interactions with the amino acid residues of the protein.

Scoring Functions and Binding Affinity Prediction

A crucial component of molecular docking is the use of scoring functions to estimate the binding affinity of the ligand for the protein. nih.gov These mathematical functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. nih.gov The binding affinity is often expressed in terms of the binding free energy (ΔG), typically in kcal/mol. nih.gov While these predictions are not always perfectly accurate, they provide a valuable means of ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

Table 2: Illustrative Docking Results for this compound with a Hypothetical Target Protein

ParameterDescriptionExample Value
Binding Affinity (kcal/mol) Estimated free energy of binding.-8.5
Hydrogen Bonds Number and type of hydrogen bonds formed.3 (with Ser, Tyr, Gln residues)
Hydrophobic Interactions Key residues involved in hydrophobic contacts.Leu, Val, Phe
Pi-Pi Stacking Interactions between aromatic rings.With a Phe or Trp residue

This table provides a hypothetical example of the kind of data generated from a molecular docking study.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. biorxiv.org MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. nih.gov An MD simulation of the this compound-protein complex would reveal how the binding pose and interaction network evolve over a period of nanoseconds or even microseconds. This can help to confirm the stability of the docked conformation and identify any significant conformational changes in the protein or ligand upon binding. Such simulations are computationally intensive but provide a more realistic representation of the biological system. nih.gov

Ligand-Target Complex Stability and Conformational Changes

Understanding how a ligand like this compound interacts with its biological target is fundamental to elucidating its mechanism of action. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to study the stability of the ligand-target complex and any conformational changes that occur upon binding.

Molecular docking studies are often the first step, where a homology model of the target receptor, frequently constructed based on a known crystal structure like that of bovine rhodopsin, is used to predict the binding pose of the ligand. nih.gov Characterizing the binding pocket through grid-based surface calculations can then suggest how modifications to the ligand's structure, such as adding a larger hydrophobic group, might improve its interaction with the receptor. nih.gov

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. These simulations offer valuable information on the stability of the complex and the flexibility of both the ligand and the protein. Key metrics such as the Root Mean Square Deviation (RMSD) are analyzed to track conformational changes. A stable RMSD value over the simulation period suggests the ligand has found a stable binding conformation, whereas significant fluctuations can indicate instability or dynamic binding events. For instance, a sudden increase in RMSD can signify a major conformational shift as the ligand adapts within the binding site.

The stability of such complexes is governed by a variety of intermolecular interactions. Hirshfeld surface analysis can be used to investigate and quantify these interactions within a crystal structure, with red spots on the surface denoting key hydrogen bond locations. mdpi.com Theoretical calculations can further reveal the nature of the bonds between the ligand's key atoms and the target, confirming the stability of the coordination. mdpi.com

| Water Bridges | Interactions mediated by one or more water molecules that form hydrogen bonds with both the ligand and the protein. | Can play a role in mediating interactions and filling space within the binding pocket. |

Solvent Effects and Dynamic Interactions

The solvent environment plays a critical role in influencing the structure, reactivity, and solubility of a chemical compound. For this compound, the choice of solvent can significantly affect its behavior both in experimental assays and in biological systems.

Studies on nicotinic acid and its derivatives have shown that solubility is highly dependent on solvent properties such as polarity, polarizability, and hydrogen-bonding ability. researchgate.net For example, the solubility of nicotinic acid follows the order: dimethyl sulfoxide (B87167) (DMSO) >> ethanol (B145695) > water > acetone (B3395972) > diethyl ether > acetonitrile. researchgate.net This trend is largely determined by the polarity and polarizability of the solvent. researchgate.net Such findings are crucial for selecting appropriate vehicles for experimental studies and for understanding the compound's partitioning behavior in physiological environments.

Computational models like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can be used to predict solubility and interpret solute-solvent interactions. nih.gov These models can account for various solvent effects, including co-solvent, synergistic, and anti-solvent phenomena, allowing for a more nuanced understanding of solubility in complex mixtures. nih.gov

The dynamic interactions between a solute and solvent molecules are also of great importance. The rate of chemical reactions involving nicotinic acid derivatives has been shown to be influenced by both specific and non-specific solute-solvent interactions. researchgate.net Solvents can stabilize transition states, thereby accelerating reaction rates. researchgate.net Furthermore, computational studies using density functional theory (DFT) can explore the effects of different media, such as oil and water environments, on the structural and electronic features of the molecule. jmchemsci.com While the core geometry of nicotinic acid may only change slightly in different solvents, its electronic properties and structural stability can be significantly altered. jmchemsci.com

Table 2: Influence of Solvent Properties on Nicotinic Acid Derivatives

Solvent Property Effect on Compound Behavior Example
Polarity/Polarizability A primary determinant of solubility; higher polarity often enhances solubility for polar compounds. researchgate.net DMSO, a highly polar and polarizable solvent, exhibits the highest solubility for nicotinic acid. researchgate.net
Hydrogen Bonding Capacity Solvents capable of hydrogen bonding can interact strongly with the carboxylic acid and pyridine nitrogen, affecting solubility and reactivity. uni-pannon.hu Solvents that are hydrogen bond donors can stabilize the anionic form of the acid, influencing its reactivity. uni-pannon.hu
Dielectric Constant Influences the strength of electrostatic interactions and can affect extraction efficiency from aqueous solutions. uni-pannon.hu Differences in extraction efficiencies of nicotinic acid are partly explained by the dielectric constant of the solvents used. uni-pannon.hu

| Viscosity and Density | Can affect mass transfer and the distribution coefficient in extraction processes. uni-pannon.hu | High viscosity and density can lead to lower distribution coefficients in liquid-liquid extractions. uni-pannon.hu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools for predicting the activity of untested compounds and for guiding the design of new molecules with enhanced potency.

Development of Predictive Models

The development of a robust QSAR model is a multi-step process that requires careful data handling and statistical validation. nih.govcadaster.eu

Data Set Curation: The process begins with the collection of a dataset of compounds with experimentally measured biological activity. It is critical that this data is high-quality and well-curated, as errors in the input data can lead to unreliable models. cadaster.eu

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode various aspects of the molecule's constitutional, topological, geometrical, and electronic features. uma.pt

Data Splitting: The dataset is divided into a training set and a test set. nih.gov The training set is used to build the QSAR model, while the test set, which is not used during model development, serves to evaluate its predictive power on new compounds. nih.gov

Model Generation: A statistical method, commonly Multiple Linear Regression (MLR), is used to find the best correlation between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govuma.pt

Validation: The generated model must be rigorously validated to ensure its robustness and predictive ability. Internal validation is often performed using the leave-one-out (LOO) cross-validation technique on the training set. nih.gov External validation, which involves predicting the activity of the compounds in the test set, is the ultimate test of a model's utility. nih.gov A high correlation between the experimental and predicted activities for the test set confirms the model's predictive power. nih.gov

Identification of Key Molecular Descriptors

A critical outcome of QSAR modeling is the identification of the molecular descriptors that are most influential in determining biological activity. mdpi.com These key descriptors provide direct insight into the structural features that are either favorable or unfavorable for the desired activity, thereby guiding future drug design efforts.

Molecular descriptors can be broadly categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area, counts of specific functional groups). mdpi.com

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, solvent-accessible surface area).

Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, partial charges on atoms).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

The final QSAR equation highlights which of these descriptors have the most significant statistical correlation with activity. For example, a model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position are critical for high potency.

Table 3: Examples of Molecular Descriptor Categories

Descriptor Category Description Example(s)
Constitutional Describe the basic composition of a molecule without regard to its geometry or connectivity. Molecular Weight, Number of Nitrogen Atoms, Number of Rings
Topological 2D descriptors that characterize the atomic connectivity and branching of a molecule. Wiener Index, Kier & Hall Connectivity Indices
Geometrical 3D descriptors that relate to the size and shape of the molecule. Molecular Volume, Surface Area, Principal Moments of Inertia
Electronic Describe the electronic properties of the molecule. Dipole Moment, Partial Charges, Polarizability

| Physicochemical | Relate to the physicochemical properties of the compound. | LogP (octanol-water partition coefficient), Molar Refractivity |

Virtual Screening Approaches for Analogue Discovery

Once a validated computational model of this compound's activity is established, it can be used in virtual screening campaigns to identify new, structurally related compounds (analogues) with potentially improved properties. Virtual screening is a cost-effective and rapid method for exploring vast chemical spaces and prioritizing compounds for synthesis and experimental testing. mdpi.com

This process typically begins with a large digital library of chemical compounds, which can contain millions of structures. A computational model, such as a QSAR equation or a pharmacophore model derived from docking studies, is then used as a filter. The model screens each compound in the library, predicting its biological activity based on its structure.

Compounds that are predicted to be highly active are selected as "hits." These hits can then be subjected to further computational analysis, such as more detailed molecular docking and MD simulations, to refine the predictions before they are synthesized and tested in the laboratory. nih.gov This ligand-based drug design approach accelerates the discovery of novel lead compounds by focusing experimental resources on molecules with the highest probability of success. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Nicotinic acid
Bovine rhodopsin
Dimethyl sulfoxide (DMSO)
Ethanol
Acetone
Diethyl ether

Structure Activity Relationship Sar Investigations and Rational Analogue Design

Systematic Modification of the Chlorophenyl Moiety

The chlorophenyl group at the 4-position of the nicotinic acid core is a critical determinant of the molecule's interaction with its biological target. Modifications to this moiety can significantly impact activity.

Similarly, in the investigation of 3,5-disubstituted-1,2,4-oxadiazoles as positive allosteric modulators for nicotinic acetylcholine (B1216132) receptors, the replacement of a 3-cyanophenyl group with 2-chlorophenyl or 4-chlorophenyl analogues resulted in a complete loss of activity. nih.gov This highlights that even within a similar structural framework, the precise positioning of a chloro substituent is crucial. While direct comparative data for the 2-, 3-, and 4-chlorophenyl isomers of 4-phenylnicotinic acid is not extensively available in the provided context, these examples from other molecular systems underscore the principle that the 3-chloro substitution in 4-(3-Chlorophenyl)nicotinic acid is likely a key determinant of its specific biological profile, and any change in the chlorine's position would be expected to alter its activity.

The nature and position of substituents on the phenyl ring play a significant role in modulating the biological activity. Both electron-donating and electron-withdrawing groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

In a study of 6-phenylnicotinic acid derivatives as novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, it was observed that compounds with an electron-withdrawing group at the ortho- or para-position of the benzene (B151609) ring exhibited higher inhibitory activities than those with an electron-donating group at the same position. acs.org For example, the IC₅₀ values for compounds with a hydrogen at the R² position of the cyclohexanedione ring were progressively lower (indicating higher potency) with increasingly electron-withdrawing substituents at the para-position of the phenyl ring. acs.org

Table 1: Impact of Phenyl Ring Substitution on Herbicidal Activity of 6-Phenylnicotinic Acid Derivatives acs.org

Compound R¹ Substituent (para-position) IC₅₀ (μM)
IV-12 4-CH₃ 3.74
IV-22 4-Cl 2.58
IV-33 4-F 1.20

This trend suggests that an electron-deficient phenyl ring is favorable for this particular biological activity. Further research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 (FOXM1) inhibitors also demonstrated the critical role of the electronic effects of substituents on the phenyl ring. mdpi.com

Chemical Space Exploration around the Nicotinic Acid Core

The nicotinic acid scaffold serves as the central framework, and modifications to its core structure can lead to the discovery of novel analogues with distinct biological properties.

The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Its modification into other functional groups, such as esters, amides, or nitriles, can significantly alter the compound's polarity, solubility, and binding characteristics. libretexts.orgyoutube.com

The conversion of a carboxylic acid to its corresponding ester or amide derivative is a common strategy in medicinal chemistry. nih.gov For example, in the development of pyrazoline-containing antagonists, a carboxylic acid derivative showed no activity, whereas its corresponding primary amide did. nih.gov This indicates that the hydrogen bonding capabilities and steric profile of the amide were more favorable for binding than the ionic character of the carboxylic acid in that specific context. The process of derivatization can be achieved through various chemical methods, such as reaction with alcohols in the presence of an acid catalyst to form esters, or with amines to form amides. youtube.com These modifications allow for a fine-tuning of the molecule's properties to enhance its biological performance.

The nitrogen atom in the pyridine (B92270) ring is a key feature, contributing to the aromaticity and basicity of the core structure. Alterations to this nitrogen can have a dramatic impact on the molecule's properties. One such modification is the quaternization of the pyridine nitrogen, which involves the formation of a quaternary ammonium (B1175870) salt. In studies of NS9283 analogues, the formation of a quaternary salt of the 3-pyridinyl moiety led to a complete loss of positive allosteric modulator activity, demonstrating the critical role of the neutral pyridine nitrogen for activity in that system. nih.gov

A more drastic alteration involves the replacement of the pyridine nitrogen with a carbon atom, a process known as nitrogen-to-carbon skeletal editing. rsc.org This transmutation effectively converts the pyridine ring into a benzene ring, fundamentally changing the heterocyclic core. Such a transformation allows for the installation of a wide array of functional groups and provides a powerful tool for exploring the chemical space around the core scaffold. rsc.org

Pharmacophore Elucidation and Derivatization Strategies

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophore for a class of compounds is a crucial step in rational drug design. It involves identifying the essential structural elements, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. nih.gov

Once a pharmacophore model is established, it can guide derivatization strategies to optimize the lead compound. Derivatization involves the chemical modification of a compound to produce new compounds with potentially improved properties. nih.gov Common derivatization strategies include:

Bioisosteric replacement: Replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.

Functional group modification: As discussed for the carboxylic acid, converting one functional group to another to alter properties like polarity and hydrogen bonding capacity. libretexts.org

Scaffold hopping: Replacing the core molecular framework with a different one while maintaining the key pharmacophoric features.

These strategies, guided by a well-defined pharmacophore model, allow for a systematic exploration of the chemical space around the lead compound, increasing the probability of discovering analogues with superior biological profiles.

Bioisosteric Replacements and Their Effects on Biological Activity

Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, with the aim of creating a new compound that retains or, ideally, improves upon the biological activity of the parent compound. rsc.orgcambridgemedchemconsulting.com This approach is instrumental in enhancing potency, modulating selectivity, altering metabolic pathways, and reducing toxicity. cambridgemedchemconsulting.combenthamscience.com While direct experimental data on the bioisosteric replacement for this compound is not extensively available in the public domain, we can extrapolate potential modifications based on established principles of medicinal chemistry and SAR studies of analogous nicotinic acid derivatives.

Bioisosteric Replacements for the 3-Chlorophenyl Group:

Halogen Substitution: The position and nature of the halogen on the phenyl ring can significantly impact activity. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) would alter the electronic and lipophilic character of the ring. Generally, fluorine can form stronger bonds and may alter metabolic stability, while bromine is more lipophilic than chlorine. cambridgemedchemconsulting.com Moving the chloro substituent from the meta (3-position) to the ortho or para positions would likely have a profound effect on the molecule's spatial arrangement and its ability to fit into a binding pocket.

Non-Halogen Substituents: Replacing the chloro group with other small, lipophilic groups such as a methyl or trifluoromethyl group is a common bioisosteric strategy. A methyl group is a simple hydrophobic substituent, while the trifluoromethyl group is a strong electron-withdrawing group and can act as a lipophilic hydrogen bond acceptor.

Illustrative Data on Phenyl Group Bioisosteres:

Compound Modification from Parent Compound Hypothetical Effect on Biological Activity
4-(3-Fluorophenyl)nicotinic acidChlorine replaced with FluorinePotentially similar or slightly altered activity, may affect metabolism.
4-(3-Bromophenyl)nicotinic acidChlorine replaced with BromineIncreased lipophilicity may enhance binding or alter pharmacokinetics.
4-(3-Methylphenyl)nicotinic acidChlorine replaced with a Methyl groupChange in electronic nature from electron-withdrawing to electron-donating could impact activity.
4-(Pyridin-3-yl)nicotinic acid3-Chlorophenyl replaced with PyridylIntroduction of a nitrogen atom may allow for new hydrogen bonding interactions.

Bioisosteric Replacements for the Carboxylic Acid Group:

The carboxylic acid moiety is a highly polar, ionizable group that often engages in crucial hydrogen bonding or ionic interactions with the target protein.

Tetrazoles: A classic bioisostere for a carboxylic acid is the tetrazole ring. It is also acidic but is generally more lipophilic and metabolically stable than a carboxylic acid.

Amides and Sulfonamides: Converting the carboxylic acid to a primary, secondary, or tertiary amide would neutralize the negative charge and introduce hydrogen bond donor/acceptor capabilities. A sulfonamide group is another acidic bioisostere that can form different interactions with the target.

Esters: While esters are often used as prodrugs that are hydrolyzed in vivo to the active carboxylic acid, in some cases, the ester itself may exhibit biological activity.

Illustrative Data on Carboxylic Acid Bioisosteres:

Compound Modification from Parent Compound Hypothetical Effect on Biological Activity
5-(4-(3-Chlorophenyl)pyridin-3-yl)-1H-tetrazoleCarboxylic acid replaced with TetrazoleMay retain or enhance activity due to similar acidity and increased metabolic stability.
4-(3-Chlorophenyl)nicotinamideCarboxylic acid replaced with a primary AmideLoss of acidic character but gain of hydrogen bonding potential could significantly alter or abolish activity depending on the target interaction.
N-(Methylsulfonyl)-4-(3-chlorophenyl)nicotinamideCarboxylic acid replaced with an N-acylsulfonamideAcidity is retained, but the geometry and hydrogen bonding pattern are different, potentially leading to altered activity.

Bioisosteric Replacements within the Nicotinic Acid Scaffold:

Ring Isomers: Moving the carboxylic acid group from the 3-position (nicotinic acid) to the 2-position (picolinic acid) or 4-position (isonicotinic acid) would create isomers with different spatial arrangements of the key functional groups, almost certainly leading to a significant change in biological activity.

Introduction of Substituents: Adding further substituents to the pyridine ring could modulate the electronic properties or provide additional points of interaction with the biological target. For instance, the introduction of a methyl or amino group could have a substantial impact. rsc.org

Exploration of Research Applications for 4 3 Chlorophenyl Nicotinic Acid

Utility as a Chemical Probe for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. While 4-(3-Chlorophenyl)nicotinic acid itself is a foundational structure, its derivatives have been developed into potent chemical probes. These specialized molecules help researchers understand the function and pharmacology of specific biological targets.

A notable area of application is in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, derivatives incorporating the chlorophenyl moiety have been instrumental in developing positive allosteric modulators (PAMs) for the α7 nicotinic acetylcholine receptor. acs.orgnih.gov One such derivative, a thiophenephenylsulfonamide, was identified through optimization of a series of related compounds. nih.gov This specific probe demonstrated high potency, excellent brain penetration, and was able to reverse cognitive deficits in preclinical models, highlighting its utility in exploring the therapeutic potential of α7 nAChR modulation. nih.gov The development of such probes is crucial for dissecting the complex pharmacology of receptors and validating them as drug targets.

Role as a Lead Compound in Further Discovery Research

In drug discovery and agrochemical development, a "lead compound" is a chemical structure that has shown promising biological activity and serves as the starting point for chemical modifications to create a more potent and selective final product. nih.gov The nicotinic acid framework, including substituted variants like this compound, is a well-established lead structure. Its derivatives have been synthesized and evaluated for a wide range of biological activities.

Researchers have systematically modified the nicotinic acid scaffold to explore structure-activity relationships (SAR) for various therapeutic targets. These efforts have led to the discovery of novel compounds with potential as:

Anti-inflammatory agents: By creating innovative series derived from the nicotinic acid scaffold, researchers have developed compounds with significant anti-inflammatory activity, comparable in some cases to standard drugs like ibuprofen. nih.gov

Antiviral agents: N-phenylbenzamide derivatives, which can be conceptually related through their aromatic and acidic features, have shown broad-spectrum antiviral effects by modulating cellular proteins. dovepress.com

Fungicidal and Herbicidal agents: Natural products often serve as a source for pesticide discovery. nih.gov Inspired by niacinamide (a form of nicotinic acid), scientists have synthesized new derivatives with potent fungicidal and herbicidal activities. nih.govusda.gov

This strategic modification of a core structure is a fundamental process in medicinal chemistry and agrochemistry, where this compound and its relatives provide a versatile foundation for innovation.

Potential in Agrochemical Research as an Insecticidal Agent

The history of using nicotinic compounds in agriculture is extensive, with nicotine (B1678760) itself being one of the earliest known plant-derived insecticides. jocpr.com Modern research continues to leverage the nicotinic acid structure to develop new agrochemicals. The core principle lies in the pyridine (B92270) nucleus, where a side chain at the third position can significantly influence toxicity to insects. jocpr.comjocpr.com

Research has expanded beyond insecticides to include other crop protection agents.

Fungicides: In a search for lead compounds with high fungicidal activity, new niacinamide derivatives were synthesized. One compound, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, exhibited potent fungicidal activity against the plant pathogen Botryosphaeria berengriana, with an efficacy comparable to the commercial fungicide fluxapyroxad. nih.gov

Herbicides: A series of N-(aryloxy)-2-chloronicotinamides derived from nicotinic acid were synthesized and tested for herbicidal properties. One derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent herbicidal activity against duckweed, proving significantly more potent than the commercial herbicide clomazone. usda.gov

The findings from these studies underscore the potential of the nicotinic acid scaffold in developing a new generation of pesticides. The table below summarizes the fungicidal efficacy of several synthesized niacinamide derivatives against various plant pathogens. nih.gov

Table 1: Fungicidal Activity of Selected Niacinamide Derivatives

Compound ID Target Pathogen EC₅₀ (μg/mL)
3i Botryosphaeria berengriana 6.68 ± 0.72
3m Botryosphaeria berengriana 15.14 ± 1.21
3o Botryosphaeria berengriana 11.98 ± 1.04
3p Botryosphaeria berengriana 7.93 ± 1.05
3l Sclerotinia sclerotiorum 12.69 ± 1.15
3m Sclerotinia sclerotiorum 11.83 ± 1.03

EC₅₀ represents the concentration required to inhibit 50% of fungal growth. Data sourced from Molecules (2022). nih.gov

Contribution to Understanding Receptor Pharmacology

The study of this compound and its analogs contributes significantly to the broader understanding of receptor pharmacology. Nicotinic acid itself is known to exert its primary pharmacological effects, such as lowering cholesterol, by acting on the G protein-coupled receptor GPR109A (also known as HM74A). nih.govnih.gov This receptor is responsible for both the therapeutic lipid-modifying effects and the common side effect of skin flushing. nih.govnih.gov

By synthesizing and testing derivatives of the core nicotinic acid structure, researchers can explore interactions with a variety of other receptors, elucidating their functions and identifying new therapeutic possibilities. This approach has led to the discovery of ligands for several receptor types.

Key Receptor Targets for Nicotinic Acid Derivatives:

GPR109A: As the primary receptor for nicotinic acid, it mediates anti-lipolytic effects. nih.gov The development of G-protein-biased agonists for this receptor is an active area of research, aiming to separate the therapeutic benefits from the flushing side effect. nih.gov

α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Thiophenephenylsulfonamide derivatives containing a chlorophenyl group have been identified as potent positive allosteric modulators (PAMs) of this receptor, which is a target for cognitive enhancement. nih.gov

α4β2 Neuronal Nicotinic Acetylcholine Receptor: Other modifications to the pyridine ring structure have yielded potent antagonists for this receptor, which are being investigated for the treatment of depression. researchgate.net

The exploration of how structural changes to the nicotinic acid molecule alter its receptor binding profile is fundamental to pharmacology. It not only allows for the development of more specific drugs but also enhances our basic knowledge of how ligands interact with their receptor targets.

Table 2: Receptor Targets of Nicotinic Acid and Its Derivatives

Compound Class Receptor Target Pharmacological Role Reference
Nicotinic Acid GPR109A (HM74A) Lipid metabolism, flushing nih.govnih.gov
4-(phenyl)thio-1H-pyrazole derivatives GPR109A G-protein-biased agonism nih.gov
Thiophenephenylsulfonamides α7 nAChR (PAM) Cognitive function nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings for 4-(3-Chlorophenyl)nicotinic Acid

Direct research explicitly detailing the biological activities of this compound is limited. However, the broader class of nicotinic acid and its derivatives has been the subject of significant scientific inquiry. Nicotinic acid (Niacin) itself is a well-known lipid-lowering agent that can modify the composition of plasma lipids, contributing to an anti-atherosclerotic profile by reducing VLDL and LDL cholesterol while increasing HDL cholesterol. nih.gov Derivatives have been developed to improve upon the therapeutic profile of nicotinic acid, often with the goal of reducing side effects. nih.gov

Research into other substituted nicotinic acid derivatives has revealed a wide array of biological activities, suggesting that the this compound scaffold is a promising candidate for further investigation. For instance, various nicotinic acid derivatives have demonstrated potential as:

Anti-inflammatory agents : Certain derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting potency comparable to established drugs like ibuprofen. nih.gov

Analgesics : The 2-Aryl nicotinic acid structure, a close relative, is associated with analgesic properties. researchgate.net

Antimicrobials : Specific derivatives have been investigated for their efficacy against tuberculosis. researchgate.net

Neuroprotective agents : Nicotine (B1678760), acting through nicotinic acetylcholine (B1216132) receptors (nAChRs), has been shown to protect dopaminergic neurons in models of Parkinson's disease, highlighting the role of nicotinic compounds in neuroscience research. nih.gov

The presence of the 3-chlorophenyl group at the 4-position of the nicotinic acid core in this compound is a key structural feature that warrants detailed investigation to determine its influence on these potential biological effects.

Unaddressed Research Questions and Gaps

The primary gap in our understanding of this compound is the absence of fundamental biological and pharmacological data. This presents a significant opportunity for foundational research. Key unanswered questions include:

Pharmacological Profile : What are the primary biological targets of this compound? Does it interact with the known nicotinic acid receptor, GPR109A, or does the substitution pattern confer affinity for other receptors or enzymes? nih.gov

Structure-Activity Relationship (SAR) : How does the 3-chloro substitution on the phenyl ring influence the compound's activity compared to unsubstituted 4-phenylnicotinic acid or isomers with chlorine at other positions?

Therapeutic Potential : Based on its pharmacological profile, could this compound have therapeutic applications in areas such as inflammation, pain management, metabolic disorders, or neurodegenerative diseases? nih.govresearchgate.netnih.gov

Synthetic Accessibility : While likely accessible through standard organic chemistry techniques, what are the most efficient and scalable synthetic routes to produce this compound and its analogues for further study? researchgate.net

The following table summarizes the primary research gaps that need to be addressed.

Research AreaKey Unanswered Questions
Pharmacology What are the specific molecular targets? What is the mechanism of action?
Medicinal Chemistry How does the substitution pattern affect biological activity?
Therapeutic Utility In which disease areas does this compound show potential efficacy?
Chemical Synthesis What are the optimal methods for synthesis and purification?

Emerging Methodologies for Compound Characterization and Activity Profiling

Recent advancements in technology offer powerful tools to elucidate the properties of novel compounds like this compound. pharmexec.com A multi-faceted approach integrating modern techniques will be crucial for a comprehensive characterization.

High-Throughput Screening (HTS) : HTS allows for the rapid screening of the compound against large panels of biological targets, such as receptors and enzymes, to quickly identify potential mechanisms of action. nih.gov This can be complemented by phenotypic screening in cell-based models of various diseases. pharmafeatures.com

Computational Modeling and Virtual Screening : Structure-based drug design (SBDD) and molecular docking can predict the binding of this compound to the three-dimensional structures of potential protein targets. nih.gov This computational approach can help prioritize experimental studies and guide the design of more potent analogues. nih.gov

Systems Chemical Biology : Network-based approaches can help to understand the complex interactions between a small molecule, its targets, and the broader biological system. pharmafeatures.com This is particularly useful for identifying both on-target and off-target effects.

Advanced Structural Analysis : Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level detail of the interaction between the compound and its biological target, offering invaluable insights for lead optimization.

Gene Editing Technologies : Tools like CRISPR can be used to create preclinical screening platforms by editing target genes in cell and animal models, helping to validate potential drug targets and understand the compound's mechanism of action in a disease-relevant context.

Strategic Outlook for Further Development and Applications in Academic Research

The path forward for this compound in an academic research setting should be systematic, beginning with fundamental characterization and progressing to more complex biological evaluation. A strategic plan would involve:

Synthesis and Initial Characterization : The first step is to establish a reliable synthesis of high-purity this compound. This would be followed by thorough physicochemical characterization.

Broad Biological Screening : The compound should be subjected to broad-based phenotypic and target-based screening to identify its primary biological activities. This initial screen should cover a diverse range of assays relevant to inflammation, cancer, metabolic disease, and neurological disorders.

Target Identification and Validation : If a promising activity is identified, the subsequent focus should be on identifying the specific molecular target(s) using techniques like affinity chromatography, proteomics, and computational profiling. pharmafeatures.com

Lead Optimization : Once a target is validated, a medicinal chemistry program can be initiated to synthesize analogues of this compound. This will help to establish a structure-activity relationship and optimize for potency, selectivity, and drug-like properties.

Preclinical Evaluation : The most promising compounds would then advance to more detailed preclinical evaluation in relevant animal models of disease.

Given the established activities of related nicotinic acid derivatives, initial investigations could be strategically focused on its potential as an anti-inflammatory or lipid-modulating agent. nih.govnih.gov The unique substitution pattern of this compound offers a clear opportunity for novel intellectual property and the exploration of new biological functions within this well-regarded class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : Key synthetic pathways include nucleophilic substitution or coupling reactions using 3-chlorophenyl precursors. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. For example, Lewis acids like BF₃·Et₂O can enhance esterification efficiency in intermediates .
  • Validation : Monitor reaction progress via TLC or HPLC. Optimize purification using column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Compare 1H^1H/13C^{13}C NMR spectra with literature data for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm).
  • FT-IR : Confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 238.6 for C₁₂H₈ClNO₂) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

  • Mechanistic Insight : The 3-chlorophenyl group enhances lipophilicity and π-π stacking with biological targets, potentially improving binding affinity. Comparative studies with 4-fluorophenyl or 3-bromophenyl analogs reveal differences in steric hindrance and electronic effects, impacting enzyme inhibition (e.g., cyclooxygenase-2) .
  • Experimental Design :

  • Synthesize analogs with varying substituents.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What advanced spectroscopic methods resolve contradictions in reported data on its tautomeric forms?

  • Contradiction : Discrepancies exist in the dominant tautomer (carboxylic acid vs. carboxylate) under varying pH.
  • Resolution :

  • Solid-State NMR : Analyze crystalline samples to identify tautomeric preferences.
  • pH-Dependent UV-Vis : Track shifts in λmax (e.g., 260–280 nm) to map tautomeric equilibria .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., NAD-dependent dehydrogenases).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Comparative and Methodological Guidance

Q. What strategies differentiate this compound from structurally similar impurities (e.g., 4-(4-Chlorophenyl)nicotinic acid)?

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/0.1% formic acid) to resolve positional isomers.
  • Spectroscopic Differentiation : 1H^1H-NMR coupling patterns (meta-substituted vs. para-substituted aromatic protons) .

Q. How do temperature and pH affect the stability of this compound in aqueous solutions?

  • Stability Studies :

  • Conduct accelerated degradation tests (40–60°C, pH 2–9).
  • Monitor degradation via LC-MS; acidic conditions (pH < 4) favor decarboxylation, while alkaline conditions (pH > 8) promote hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.